molecular formula C14H14N2O4 B2734058 N-(furan-2-ylmethyl)-N'-(4-methoxyphenyl)oxamide CAS No. 330593-11-8

N-(furan-2-ylmethyl)-N'-(4-methoxyphenyl)oxamide

Cat. No.: B2734058
CAS No.: 330593-11-8
M. Wt: 274.276
InChI Key: OIVNFNWTRVSTOY-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N'-(4-methoxyphenyl)oxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

High-Performance Materials

One of the most significant applications of furan derivatives is in the field of materials science, especially in the development of energetic materials and polymers. Zhang and Shreeve (2014) explored the assembly of diverse N-O building blocks, leading to energetic materials with high density and good thermal stability, suggesting potential applications as energetic materials for N-(furan-2-ylmethyl)-N'-(4-methoxyphenyl)oxamide and its derivatives Jiaheng Zhang & J. Shreeve, 2014. This study highlights the importance of such compounds in creating materials with excellent detonation properties.

Pharmaceutical Research

In pharmaceutical research, the versatility of this compound is evident through its role in the synthesis of prodrugs and active pharmaceutical ingredients. Midgley et al. (2007) discussed the pharmacokinetics and metabolism of the prodrug DB289, which is converted to an active antiprotozoal and antifungal drug, demonstrating the pharmaceutical relevance of furan derivatives I. Midgley et al., 2007.

Antiprotozoal Activities

Further extending its pharmaceutical applications, Hermann et al. (2021) focused on new acyl derivatives of 3-aminofurazanes and their antiplasmodial activities, uncovering the structure-activity relationships and demonstrating the potential of furan derivatives in combating malaria Theresa Hermann et al., 2021.

Enzyme Inhibition for Chemotherapy

The potential of this compound derivatives in cancer chemotherapy is illustrated by Alnabulsi et al. (2018), who evaluated analogues of furan amidines as inhibitors of the enzyme NQO2. Their findings suggest a promising avenue for the development of new cancer therapeutic agents Soraya Alnabulsi et al., 2018.

EGFR Inhibition and Anticancer Agents

Lan et al. (2017) designed and synthesized a series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as inhibitors of the epidemal growth factor receptor (EGFR), showcasing the anticancer activities of these compounds against various cancer cell lines. This research underscores the potential of furan derivatives in the development of new anticancer agents targeting EGFR Z. Lan et al., 2017.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-(4-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-19-11-6-4-10(5-7-11)16-14(18)13(17)15-9-12-3-2-8-20-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVNFNWTRVSTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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